(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride
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Overview
Description
(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asGlucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis.
Mode of Action
For instance, some drugs may inhibit or enhance the activity of their target enzymes, leading to an increase or decrease in the production of certain metabolites .
Biochemical Pathways
For example, a drug that inhibits an enzyme involved in a specific metabolic pathway could lead to a decrease in the production of certain metabolites, affecting various physiological processes .
Result of Action
The result of a drug’s action often involves changes at the molecular and cellular levels, such as alterations in gene expression, enzyme activity, or cellular signaling pathways .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence a drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The piperidine moiety can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets in the body, leading to beneficial effects in the treatment of various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals.
Sulfathiazole: An antimicrobial agent containing a thiazole ring.
Uniqueness
(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride is unique due to the combination of the thiazole and piperidine moieties in a single molecule. This combination can enhance its biological activity and specificity compared to simpler thiazole or piperidine derivatives. The presence of the dihydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-7-6-14-10(13-7)9(11)8-2-4-12-5-3-8;;/h6,8-9,12H,2-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZOKSRLYZFHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C2CCNCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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